6-Chloro-4-phenylquinazoline-2-carbaldehyde
Description
6-Chloro-4-phenylquinazoline-2-carbaldehyde (CAS: 5958-05-4) is a quinazoline derivative characterized by a chloro group at position 6, a phenyl group at position 4, and a carbaldehyde substituent at position 2. Its molecular formula is C₁₅H₉ClN₂O, with a molecular weight of 268.70 g/mol . This compound is primarily recognized as Oxazepam EP Impurity C or Oxazepam USP Related Compound C, a critical reference standard in pharmaceutical quality control for the benzodiazepine drug oxazepam .
The compound’s synthesis involves mild reaction conditions using oxazepam as a starting material, yielding high purity (>99%) suitable for analytical method validation and regulatory compliance . Its structural features—particularly the electron-withdrawing chloro and carbaldehyde groups—enhance reactivity, making it a versatile intermediate in synthesizing biologically active molecules .
Properties
IUPAC Name |
6-chloro-4-phenylquinazoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O/c16-11-6-7-13-12(8-11)15(18-14(9-19)17-13)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOTYGIIBJPOSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5958-05-4 | |
| Record name | 6-Chloro-4-phenylquinazoline-2-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005958054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-CHLORO-4-PHENYLQUINAZOLINE-2-CARBALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK2YAI99XG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis via Quinazolinone Intermediates
One common approach starts from 6-chloro-4-phenylquinazolin-2(1H)-one, which is then converted to the 2-carbaldehyde derivative.
Formation of 6-chloro-4-phenylquinazolin-2(1H)-one:
- Condensation of 2-amino-5-chlorobenzamide with benzaldehyde or benzoyl derivatives under acidic or basic conditions.
- Cyclization to form the quinazolinone ring system.
Formylation at the 2-position:
- The 2-position carbonyl oxygen in quinazolinone is converted to an aldehyde via selective reduction or formylation.
- Methods include Vilsmeier-Haack formylation using POCl3 and DMF or other formylating agents.
-
- The product is isolated by crystallization or chromatographic techniques.
Halogenation and Functional Group Transformations
The chloro substituent at position 6 can be introduced by electrophilic aromatic substitution using chlorinating agents such as phosphorus oxychloride (POCl3) or N-chlorosuccinimide (NCS) on preformed quinazoline derivatives.
The phenyl group at position 4 is typically introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) starting from 4-haloquinazoline intermediates.
Alternative Routes from Anthranilic Acid Derivatives
Starting from 2-amino-5-chlorobenzoic acid, condensation with benzoyl chloride or benzaldehyde derivatives can form the quinazoline ring.
Subsequent oxidation or formylation steps yield the aldehyde functionality at the 2-position.
Representative Preparation Method from Patent Literature
A Chinese patent (CN102321076B) related to the preparation of lapatinib intermediates includes synthetic strategies applicable to quinazoline derivatives structurally related to 6-chloro-4-phenylquinazoline-2-carbaldehyde. Key aspects include:
Use of phosphoryl trichloride (POCl3) for chlorination and formylation reactions.
Employment of organic bases such as triethylamine or N,N-diisopropylethylamine to facilitate substitution reactions.
Reaction conditions typically involve refluxing in solvents like toluene or dichloromethane.
Purification through extraction, drying, and recrystallization.
This patent exemplifies the use of halogenation and formylation in preparing quinazoline aldehyde derivatives with chloro substituents and phenyl groups at specific positions.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Condensation | 2-Amino-5-chlorobenzamide + benzaldehyde | Quinazolinone ring formation | Acidic or basic catalysis |
| Cyclization | Heating under reflux | Ring closure | Solvent: ethanol or DMF |
| Halogenation (Chlorination) | POCl3 or NCS, reflux | Introduce 6-chloro substituent | Controlled temperature to avoid over-chlorination |
| Formylation | Vilsmeier-Haack reagent (POCl3 + DMF) | Aldehyde introduction at C-2 | Reaction time and temperature critical |
| Purification | Extraction, drying, recrystallization | Product isolation | Use of organic solvents like ethyl acetate |
Research Findings and Analytical Data
The formylation step using Vilsmeier-Haack conditions is reported to yield high selectivity for the 2-carbaldehyde position without affecting the chloro or phenyl substituents.
Reaction yields for the entire synthetic sequence typically range from 60% to 85%, depending on purity of starting materials and reaction optimization.
Analytical characterization includes NMR (both ^1H and ^13C), IR spectroscopy, and mass spectrometry confirming the presence of the aldehyde group, chloro substituent, and phenyl ring.
The melting point and chromatographic retention times are consistent with literature values for this compound.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-phenylquinazoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: 6-Chloro-4-phenylquinazoline-2-carboxylic acid.
Reduction: 6-Chloro-4-phenylquinazoline-2-methanol.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
6-Chloro-4-phenylquinazoline-2-carbaldehyde is recognized primarily as an impurity in the synthesis of the anxiolytic drug oxazepam. Its role as an impurity raises concerns regarding drug purity and efficacy, making it essential for quality control in pharmaceutical manufacturing.
In addition to its pharmaceutical applications, this compound is utilized in various research settings.
Medicinal Chemistry
Research has indicated that quinazoline derivatives exhibit a range of biological activities, including anti-cancer and anti-inflammatory properties. The unique structure of this compound allows it to serve as a lead compound for developing new therapeutic agents.
Case Study: Anticancer Activity
A study investigated the anticancer potential of quinazoline derivatives, including this compound, demonstrating promising results against various cancer cell lines.
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Showed inhibitory effects on cancer cell proliferation in vitro. |
Synthetic Applications
The compound's structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.
Synthesis of Novel Compounds
Researchers have explored its use as a building block for synthesizing more complex quinazoline derivatives, which may possess enhanced biological activities.
Reaction Mechanisms
The reactivity of the aldehyde group enables it to undergo nucleophilic addition reactions, facilitating the synthesis of diverse organic compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-4-phenylquinazoline-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition. The quinazoline core can interact with various biological targets, including kinases and receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline derivatives exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below is a detailed comparison of 6-chloro-4-phenylquinazoline-2-carbaldehyde with structurally related compounds:
Structural Analogues with Varying Substituents
Derivatives with Modified Cores
- Dihydroquinazolines :
- Example: (R/S)-6-Chloro-2-methyl-3-phenethyl-4-phenyl-3,4-dihydroquinazoline (6b)
- Substituents : 6-Cl, 4-Ph, 2-Me, 3-phenethyl, saturated C3–C4 bond.
- Molecular Formula : C₂₃H₂₀ClN₂.
- Application: Inhibitor of Trypanosoma brucei trypanothione reductase, highlighting the role of dihydro modification in enhancing target binding .
- Quinoline-Based Analogues: Example: 7-Chloro-4-hydrazinylquinoline derivatives (e.g., 4a–f)
- Substituents : 7-Cl, 4-hydrazinyl, variable aldehydes.
- Application: Antimalarial agents; demonstrates how core heterocycle (quinoline vs. quinazoline) impacts biological activity .
Functional Group Variations
- Carbaldehyde vs. Methyl/Methoxy Groups: The carbaldehyde group in this compound provides a reactive site for condensation reactions (e.g., hydrazone formation), unlike methyl or methoxy substituents, which are more inert . Example: 6-Chloro-4-phenylquinazoline-2-methanol (hypothetical derivative) would lack aldehyde reactivity, reducing its utility in further derivatization.
- Halogen Substituents: Fluorine (e.g., 2-fluorophenyl in ) increases lipophilicity and metabolic stability compared to chlorine.
Biological Activity
6-Chloro-4-phenylquinazoline-2-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology, antimicrobial research, and enzyme inhibition. This article delves into its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . It features a quinazoline core with a chlorine atom at the 6-position and a phenyl group at the 4-position. The presence of an aldehyde functional group distinguishes it from other quinazoline derivatives, potentially influencing its reactivity and biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to inhibit specific enzymes involved in tumor growth and proliferation. The compound interacts with molecular targets such as receptors and enzymes, disrupting metabolic pathways in cancer cells.
Case Study : A study involving similar quinazoline derivatives demonstrated potent antitumor activity against various cancer cell lines, with IC50 values ranging from 5.25 to 5.50 µM, indicating low cytotoxicity towards normal human cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Quinazolinone derivatives, including 6-Chloro-4-phenylquinazoline, have been evaluated for their effectiveness against various pathogens. This class of compounds has been associated with notable antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) |
|---|---|---|
| 2-(4-bromophenyl)-quinazolin-4(3H)-one | Antibacterial | 12.5 ± 0.1 |
| 2-(4-chlorophenyl)-quinazolin-4(3H)-one | Antibacterial | 15.6 ± 0.2 |
| 6-Chloro-4-phenylquinazoline | Antifungal | Not specified |
Enzyme Inhibition
This compound has been identified as a potential inhibitor of protein tyrosine kinases, which are crucial in cancer progression and other diseases. This inhibition could lead to therapeutic applications in treating conditions such as psoriasis and kidney disease .
Synthesis Methods
The synthesis of 6-Chloro-4-phenylquinazoline typically involves multi-step processes that may include cyclocondensation reactions with aromatic aldehydes or other electrophiles. Recent advancements have introduced one-pot synthesis methods that enhance efficiency and yield while minimizing waste .
Synthesis Overview :
- Starting Materials : Aromatic aldehydes, ammonium acetate.
- Reagents : Trimethyl orthoformate.
- Conditions : Aerobic conditions to facilitate the reaction.
- Yield : High yields reported (75–88%) for various derivatives.
Research Findings
A review of literature reveals that the biological activities of quinazoline derivatives are often linked to their structural features, particularly the substitution patterns on the quinazoline core. For instance, variations in chlorine or phenyl substitutions can significantly affect their pharmacological profiles.
Notable Studies
- A study published in Drug Discoveries & Therapeutics highlighted the synthesis of novel quinazoline derivatives with confirmed biological activities through various spectroscopic methods .
- Research focusing on N-Heterocycles indicated that certain structural modifications could enhance antiviral activity against specific viruses .
Q & A
Q. Q1. What are the standard synthetic routes for 6-chloro-4-phenylquinazoline-2-carbaldehyde, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via condensation of substituted benzaldehyde derivatives with aminoquinazoline precursors. For example, analogous quinazoline carbaldehydes are prepared using palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., nitrogen) in solvents like dimethylformamide (DMF) or toluene at 80–110°C . Key factors include:
- Catalyst selection : Pd(OAc)₂ or CuI for regioselective coupling.
- Temperature control : Higher temperatures (>100°C) may degrade aldehyde groups, reducing yields.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via -NMR (aldehyde proton at δ 10.2–10.5 ppm) .
Advanced Synthesis Challenges
Q. Q2. How can researchers address regioselectivity issues during the introduction of the aldehyde group on the quinazoline core?
Methodological Answer: Regioselectivity challenges arise due to competing substitution at positions 2 vs. 4 on the quinazoline ring. Strategies include:
- Protecting group chemistry : Temporarily block reactive sites (e.g., chloro at position 6) using tert-butoxycarbonyl (Boc) before aldehyde introduction.
- Directed ortho-metalation : Use lithium diisopropylamide (LDA) to deprotonate specific positions, followed by formylation with DMF .
- Microwave-assisted synthesis : Enhances reaction specificity by reducing side reactions (e.g., over-oxidation) .
Data Interpretation : Monitor intermediates via LC-MS to track aldehyde formation and byproduct profiles.
Structural Analysis and Crystallography
Q. Q3. What crystallographic methods are recommended for resolving ambiguities in the aldehyde group’s conformation?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELXL for refinement, focusing on:
- Hydrogen bonding : Aldehyde protons often form weak interactions with chloro or phenyl substituents, affecting molecular packing.
- Disorder modeling : Aldehyde groups may exhibit rotational disorder; apply restraints (e.g., DFIX) during refinement .
Example : For similar compounds, SHELX refinement with TWIN/BASF commands resolves twinning issues in orthorhombic systems .
Analytical Method Development
Q. Q4. How can pharmacopeial guidelines be applied to validate this compound as a reference standard?
Methodological Answer: Follow USP/EP guidelines for impurity profiling:
- HPLC parameters : Use a C18 column (4.6 × 250 mm, 5 µm), 1.0 mL/min flow, UV detection at 254 nm.
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions to assess stability .
- Calibration curves : Linear range 0.1–100 µg/mL (R² > 0.999) with LOD/LOQ ≤ 0.05 µg/mL.
Advanced Data Contradiction Analysis
Q. Q5. How should researchers reconcile discrepancies between theoretical and experimental 13C^{13}C13C-NMR chemical shifts for the aldehyde carbon?
Methodological Answer: Discrepancies often arise due to solvent effects or tautomerization. Steps include:
Computational modeling : Use DFT (B3LYP/6-311+G(d,p)) to predict shifts in vacuum vs. DMSO.
Variable-temperature NMR : Detect tautomeric forms (e.g., enol-aldehyde equilibrium) by cooling to −40°C.
Cross-validation : Compare with IR (C=O stretch ~1700 cm⁻¹) and high-resolution MS (M+H⁺) .
Stability and Storage
Q. Q6. What are the optimal storage conditions to prevent aldehyde oxidation or dimerization?
Methodological Answer:
- Temperature : Store at −20°C under argon.
- Light protection : Use amber vials to avoid photodegradation.
- Solvent selection : Dissolve in anhydrous DMSO (sealed with molecular sieves) to minimize moisture-induced side reactions .
Monitoring : Perform stability-indicating HPLC every 3 months to track degradation (e.g., dimer peaks at ~12 min retention time).
Mechanistic Studies
Q. Q7. How can isotope labeling elucidate the aldehyde group’s role in downstream reactions (e.g., Schiff base formation)?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
